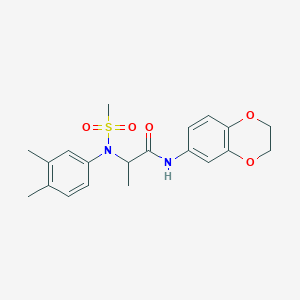![molecular formula C20H23NO2S B6104862 1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6104862.png)
1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone, also known as PTX, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PTX is a novel small molecule that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone is not fully understood. However, it has been found to inhibit the activity of several enzymes involved in inflammation and cancer development. This compound has also been found to modulate the immune system by increasing the production of cytokines and activating immune cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the treatment of cancer. Additionally, this compound has been found to have a protective effect on the nervous system, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. Additionally, it has been extensively studied, and its biological activities are well characterized. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential for clinical applications.
Future Directions
There are several future directions for the study of 1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone. One potential direction is to study its potential as a treatment for autoimmune diseases. Another potential direction is to study its potential as a treatment for cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use. Finally, the development of more efficient synthesis methods for this compound could make it more accessible for research and clinical applications.
Synthesis Methods
The synthesis of 1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone is a complex process that involves several steps. The first step involves the preparation of 2-thiophenecarboxylic acid, which is then converted into 2-thiophenecarbonyl chloride. The second step involves the reaction of 2-thiophenecarbonyl chloride with 3-(2-phenylethyl)-1-piperidinylamine to form 2-(3-(2-phenylethyl)-1-piperidinyl)-2-thiophenecarbonyl chloride. The final step involves the reaction of 2-(3-(2-phenylethyl)-1-piperidinyl)-2-thiophenecarbonyl chloride with ethanone to form this compound.
Scientific Research Applications
1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been found to have a positive effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases. Additionally, this compound has been shown to have a protective effect on the heart, making it a potential candidate for the treatment of cardiovascular diseases.
properties
IUPAC Name |
1-[5-[3-(2-phenylethyl)piperidine-1-carbonyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-15(22)18-11-12-19(24-18)20(23)21-13-5-8-17(14-21)10-9-16-6-3-2-4-7-16/h2-4,6-7,11-12,17H,5,8-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDZPIIXQCOSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-3-[2-(4-isopropylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6104793.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6104798.png)
![methyl 4-{[3-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B6104805.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6104825.png)
![methyl {4-[(methoxyamino)sulfonyl]phenoxy}acetate](/img/structure/B6104829.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6104842.png)
![2-chloro-N-(4-chlorophenyl)-5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}benzamide](/img/structure/B6104849.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,4-dimethyl-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6104850.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6104853.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-2-(1,3-benzothiazol-2-yl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6104857.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6104858.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104861.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6104866.png)